(3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid
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Overview
Description
(3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the fluoro and isopropoxy groups.
4-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position.
Uniqueness: (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to the presence of both fluoro and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also impact the compound’s physical properties, making it distinct from other boronic acids .
Properties
Molecular Formula |
C10H14BFO4 |
---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
(3-fluoro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6,13-14H,1-3H3 |
InChI Key |
UTILSWLJZYSFKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)OC)(O)O |
Origin of Product |
United States |
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